molecular formula C18H20O3 B072602 16-Ketoestrone CAS No. 1228-73-5

16-Ketoestrone

Cat. No.: B072602
CAS No.: 1228-73-5
M. Wt: 284.3 g/mol
InChI Key: ANPHVANSJXDRTP-BSXFFOKHSA-N
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Chemical Reactions Analysis

16-Ketoestrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced to form compounds such as 16-ketoestradiol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include estriol and 16-ketoestradiol .

Scientific Research Applications

16-Ketoestrone has several scientific research applications:

    Chemistry: It is used in the study of estrogen metabolism and the synthesis of estrogen derivatives.

    Biology: It is used to understand the role of weak estrogens in biological systems.

    Medicine: It is studied for its potential role in inhibiting 17β-hydroxysteroid dehydrogenases, which could have therapeutic implications.

    Industry: It is used in the production of estrogen-related compounds for various applications

Comparison with Similar Compounds

16-Ketoestrone is similar to other estrogen metabolites such as:

  • 16α-Hydroxyestrone
  • 16β-Hydroxyestrone
  • 16-Ketoestradiol

this compound is unique due to its very weak estrogenic activity and its role as an inhibitor of 17β-hydroxysteroid dehydrogenases . This makes it distinct from other estrogen metabolites that may have stronger estrogenic effects or different metabolic pathways.

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPHVANSJXDRTP-BSXFFOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=O)C2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261036
Record name 16-Ketoestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228-73-5
Record name 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Ketoestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Ketoestrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60462
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16-Ketoestrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-KETOESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113V416QTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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